molecular formula C18H15NO3 B8522873 3-(p-Methoxybenzoyl)-N-acetylindole CAS No. 98647-14-4

3-(p-Methoxybenzoyl)-N-acetylindole

Cat. No. B8522873
CAS RN: 98647-14-4
M. Wt: 293.3 g/mol
InChI Key: HBPDJEKEBQJYGS-UHFFFAOYSA-N
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Patent
US04708961

Procedure details

1 g of compound 1 was added to the mixture of 50 ml each of acetic anhydride and pyridine, and then the solution was stirred overnight at room temperature. The reaction mixture was evaporated to dryness under reduced pressure. The resulting crude crystals were recrystallized from chloroform to obtain 3-(p-methoxybenzoyl)-N-acetylindole (compound 5) in the form of white crystals. (Yield: 90%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:19]=[CH:18][C:6]([C:7]([C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[NH:11][CH:10]=2)=[O:8])=[CH:5][CH:4]=1.[C:20](OC(=O)C)(=[O:22])[CH3:21]>N1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([C:9]2[C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[N:11]([C:20](=[O:22])[CH3:21])[CH:10]=2)=[O:8])=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC1=CC=C(C(=O)C2=CNC3=CC=CC=C23)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C(=O)C2=CN(C3=CC=CC=C23)C(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.